molecular formula C17H14O4 B2403719 (2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-4-methyl-2,3-dihydro-1-benzofuran-3-one CAS No. 903866-45-5

(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-4-methyl-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B2403719
CAS No.: 903866-45-5
M. Wt: 282.295
InChI Key: WMBYYMTVLZHMSA-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-4-methyl-2,3-dihydro-1-benzofuran-3-one is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran ring fused with a methoxyphenyl group and a hydroxy group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-4-methyl-2,3-dihydro-1-benzofuran-3-one typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with 4-methyl-2-hydroxybenzofuran-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-4-methyl-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The methylene group can be reduced to form a saturated compound.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium methoxide (NaOMe) or other nucleophiles in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of 6-oxo-2-[(3-methoxyphenyl)methylene]-4-methylbenzo[b]furan-3-one.

    Reduction: Formation of 6-hydroxy-2-[(3-methoxyphenyl)methyl]-4-methylbenzo[b]furan-3-one.

    Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-4-methyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity to specific enzymes and receptors. The compound may exert its effects by modulating oxidative stress pathways, inhibiting inflammatory mediators, or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxy-2H-benzofuran-3-one: A simpler analog without the methoxyphenyl group.

    4-Methyl-2H-benzofuran-3-one: Lacks the hydroxy and methoxyphenyl groups.

    3-Methoxybenzaldehyde: Contains the methoxyphenyl group but lacks the benzofuran structure.

Uniqueness

(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-4-methyl-2,3-dihydro-1-benzofuran-3-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and methoxy groups, along with the benzofuran core, makes it a versatile compound for various applications.

Properties

IUPAC Name

(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-4-methyl-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-10-6-12(18)9-14-16(10)17(19)15(21-14)8-11-4-3-5-13(7-11)20-2/h3-9,18H,1-2H3/b15-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBYYMTVLZHMSA-NVNXTCNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=CC3=CC(=CC=C3)OC)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC(=CC=C3)OC)/O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.